1-Bromotetradec-2-yne
Description
Contextualizing Long-Chain Bromoalkynes in Contemporary Organic Synthesis Research
Long-chain bromoalkynes are powerful and versatile building blocks in modern organic synthesis. Their utility stems from their bifunctional nature. The long alkyl chain imparts solubility in organic solvents and can be a crucial structural component of target molecules, particularly in the synthesis of natural products, polymers, and materials with specific hydrophobic properties.
The bromoalkyne functionality provides a reactive handle for a wide array of chemical transformations. Specifically, compounds like 1-Bromotetradec-2-yne fall into the category of propargyl bromides, where the bromine atom is adjacent to the alkyne. This "propargylic" position renders the bromine atom highly susceptible to nucleophilic substitution, making these compounds potent alkylating agents. wikipedia.orgnih.govchemicalbook.com They are used to introduce the alkynyl group into various molecules, a key step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comresearchgate.net The alkyne itself can then undergo further reactions, such as cycloadditions or coupling reactions, providing a second site for molecular elaboration.
Historical Trajectories and Current Paradigms in Terminal Alkyne Chemistry
The study of alkyne chemistry has a rich history, foundational to the development of carbon-carbon bond-forming strategies. Historically, much of the focus was on terminal alkynes (R-C≡C-H). A pivotal discovery was the mild acidity of the terminal alkyne's C-H bond (pKa ≈ 25), which is significantly more acidic than the C-H bonds in alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50). wikipedia.org This acidity allows for deprotonation with a strong base to form a negatively charged acetylide ion. These acetylide anions are excellent nucleophiles, capable of reacting with alkyl halides in substitution reactions to extend carbon chains—a cornerstone of synthetic organic chemistry. masterorganicchemistry.comlongdom.org
While terminal alkynes are prized for this reactivity, internal alkynes, which lack an acidic proton, present a different set of chemical properties. Internal alkynes, such as the 2-yne in this compound, are generally more stable and less reactive towards base-mediated reactions at the alkyne. wikipedia.orgfiveable.me Their chemistry is dominated by addition reactions across the triple bond and reactions involving adjacent "propargylic" positions. wikipedia.org Current paradigms in alkyne chemistry leverage both types, using terminal alkynes to build frameworks and internal alkynes as stable, rigid linkers or as precursors for stereospecific reduction to alkenes. masterorganicchemistry.comlongdom.org The synthesis of an internal alkyne like this compound often begins with a terminal alkyne, highlighting the interconnectedness of their chemistries. longdom.org
Structural and Electronic Characteristics of this compound: Implications for Advanced Chemical Research
The specific structure of this compound dictates its unique reactivity and potential applications in advanced research. It consists of a fourteen-carbon chain with a carbon-carbon triple bond located between carbons 2 and 3, and a bromine atom attached to carbon 1.
| Property | Data |
| Molecular Formula | C₁₄H₂₅Br |
| IUPAC Name | This compound |
| Structure | CH₃(CH₂)₁₀C≡CCH₂Br |
| Functional Groups | Internal Alkyne, Propargylic Bromide |
Structural and Electronic Features:
Linear Geometry: The sp-hybridized carbons of the C-2/C-3 triple bond impart a linear, rod-like geometry to this section of the molecule. wikipedia.orgfiveable.me
Propargylic Activation: The bromine atom is in a propargylic position (adjacent to a triple bond). This position is highly activated towards nucleophilic substitution (SN2) reactions. The adjacent π-system of the alkyne stabilizes the transition state of the substitution, making the C₁-Br bond significantly more reactive than a typical primary alkyl bromide. rsc.org
Electron-Withdrawing Nature of the Alkyne: The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons. This inductive effect influences the electron density of neighboring bonds. quora.comlibretexts.org
Internal Alkyne Stability: As an internal alkyne, it is more thermodynamically stable than a corresponding terminal isomer. It does not undergo the typical reactions of terminal alkynes, such as acetylide formation, but will participate in electrophilic addition reactions, although often less readily than alkenes. libretexts.orglibretexts.org
Implications for Research:
These characteristics make this compound a highly valuable bifunctional reagent. Its primary role is as a propargylating agent , allowing for the facile introduction of the tetradec-2-ynyl moiety onto a wide range of nucleophiles (e.g., amines, phenols, carbanions). nih.govresearchgate.net This provides a direct route to complex molecules containing a long alkyl chain and an internal alkyne. The resulting products can be used in materials science for creating polymers with specific properties or in medicinal chemistry for synthesizing analogues of natural products. chemicalbook.com The internal alkyne can be subsequently transformed, for example, through partial hydrogenation to create stereodefined (Z)-alkenes, or used in metal-catalyzed reactions, further expanding its synthetic utility. masterorganicchemistry.com
Structure
3D Structure
Properties
CAS No. |
40924-12-7 |
|---|---|
Molecular Formula |
C14H25Br |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
1-bromotetradec-2-yne |
InChI |
InChI=1S/C14H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-11,14H2,1H3 |
InChI Key |
HRTKKLSAABNDEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CCBr |
Origin of Product |
United States |
Reaction Mechanisms and Kinetic Investigations of 1 Bromotetradec 2 Yne
Fundamental Reaction Pathways Involving Bromoalkynes
The reactivity of bromoalkynes like 1-bromotetradec-2-yne is governed by the interplay of the carbon-carbon triple bond and the adjacent carbon-bromine bond. These functional groups allow for a variety of transformations, including substitution and addition reactions.
Elucidation of Elementary Steps and Molecularity in Alkyne Transformations
Initial Interaction: Reactions often commence with the interaction of a reagent with the π-system of the alkyne or the electrophilic carbon attached to the bromine. libretexts.org
Intermediate Formation: Depending on the reaction conditions and the nature of the attacking species, various intermediates can be formed. These can include vinyl cations, which arise from the protonation of the alkyne, or more complex intermediates in metal-catalyzed processes. libretexts.org In Ni-catalyzed reactions of bromoalkynes, oxidative addition to the Ni(0) catalyst can generate different intermediates, including radical species. acs.orgnih.gov
Product Formation: The final product is formed through subsequent steps, which may involve nucleophilic attack, rearrangement, or elimination.
The molecularity of these elementary steps, which refers to the number of molecules involved in a single reaction step, is crucial for understanding the reaction kinetics. For instance, a unimolecular step involves a single molecule, while a bimolecular step involves two.
Nucleophilic Attack Modalities on Propargylic Bromides
Propargylic bromides, such as this compound, are susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent alkyne, which enhances the electrophilicity of the carbon-bromine bond. The attack can occur through several modalities:
Direct SN2 Substitution: A nucleophile can directly displace the bromide ion in a concerted fashion.
SN2' Substitution: Nucleophilic attack can also occur at the terminal carbon of the alkyne, leading to a rearrangement and formation of an allene. organic-chemistry.org
SN1-type Mechanism: In some cases, particularly with tertiary propargylic systems or under conditions that favor carbocation formation, the reaction may proceed through a propargylic carbocation intermediate. rsc.orgacs.org This is then attacked by the nucleophile.
The regioselectivity of the nucleophilic attack is a key aspect, determining whether the product is a substituted alkyne or an allene. organic-chemistry.org
Examination of Radical Mechanisms in Unsaturated Halogenated Systems
In addition to ionic pathways, radical mechanisms can play a significant role in the reactions of unsaturated halogenated compounds like this compound. numberanalytics.com These reactions are typically initiated by light or a radical initiator. numberanalytics.comsavemyexams.com
The general steps in a radical chain reaction are:
Initiation: Homolytic cleavage of a weak bond to generate radicals. savemyexams.com In the context of bromoalkynes, this could involve the C-Br bond.
Propagation: The radical reacts with a neutral molecule to form a new radical and a new molecule. savemyexams.com This can involve radical addition to the alkyne or abstraction of an atom. libretexts.orgrutgers.edu
Termination: Two radicals combine to form a stable molecule.
Studies on Ni-catalyzed reactions of bromoalkynes suggest the involvement of radical pathways, where an alkyl radical intermediate is generated. acs.orgnih.gov The competition between radical and ionic pathways can be influenced by the reaction conditions and the nature of the substrates and catalysts. acs.org
Kinetic Analysis of this compound Reactivity
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For this compound, this involves determining the rate-determining step and understanding how structural modifications affect the reaction kinetics.
Determination of Rate-Determining Steps in Bromoalkyne Reaction Sequences
In the context of bromoalkyne reactions, the RDS can vary depending on the specific transformation:
Nucleophilic Substitution: In SN1-type reactions, the formation of the carbocation is typically the slow, rate-determining step. In SN2 reactions, the bimolecular nucleophilic attack is the RDS. wikipedia.org
Metal-Catalyzed Reactions: In palladium-catalyzed substitutions of propargylic electrophiles, kinetic isotope effect studies have suggested that the oxidative addition of the palladium catalyst to the propargylic system can be the rate- and stereochemistry-determining step. nih.gov
Experimental techniques such as monitoring reactant and product concentrations over time, as well as computational studies, are employed to elucidate the RDS. acenet.edu
Influence of Substituent Effects on Reaction Kinetics in Propargylic Systems
The rate of reaction in propargylic systems is sensitive to the nature of the substituents on the alkyne and at the propargylic position.
| Substituent Effect | Influence on Reaction Kinetics |
| Electronic Effects | Electron-withdrawing groups can influence the electrophilicity of the reaction center, while electron-donating groups can stabilize carbocation intermediates. In some cases, electron-withdrawing groups can slow down reactions by destabilizing transition states. researchgate.net |
| Steric Effects | Bulky substituents near the reaction site can hinder the approach of reagents, slowing down the reaction rate. Conversely, less steric hindrance can lead to faster kinetics. |
| Propargylic Substituents | The nature of the substituent at the propargylic position can have a profound impact on reactivity and selectivity. For example, studies on ruthenium-catalyzed propargylic substitution reactions have shown that changing a methyl group to a trifluoromethyl group at the propargylic position can affect enantioselectivity. acs.org Computational studies have also highlighted the stereoelectronic influence of "spectator" propargylic substituents in radical cyclizations. nih.gov |
Theoretical calculations, such as Density Functional Theory (DFT), are valuable tools for quantifying the effects of substituents on reaction barriers and kinetics. researchgate.netacs.org These studies can provide insights into the transition state structures and the electronic and steric factors that govern reactivity. nih.gov
Organometallic Chemistry of 1 Bromotetradec 2 Yne
Transition Metal-Mediated Transformations of 1-Bromotetradec-2-yne
The dual functionality of this compound enables its transformation through various catalytic systems, primarily leveraging palladium, cobalt, and other transition metals to achieve carbon-carbon bond formation and functionalization of the alkyne unit.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. The Sonogashira coupling, a cornerstone of such transformations, typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by copper(I) salts. wikipedia.org While this compound is not a terminal alkyne, its C(sp)-Br bond allows it to participate in Sonogashira-type couplings as the electrophilic partner, a process sometimes referred to as an inverse Sonogashira coupling. wikipedia.org
The catalytic cycle for this transformation is believed to proceed through three fundamental steps:
Oxidative Addition : A low-valent palladium(0) complex, typically bearing phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a square planar palladium(II) intermediate. nrochemistry.comlibretexts.org The reactivity for oxidative addition generally follows the trend I > OTf > Br > Cl. nrochemistry.com
Transmetalation : Concurrently, the terminal alkyne coupling partner reacts with the copper(I) co-catalyst in the presence of a base (like an amine) to form a copper(I) acetylide. This organocopper species then transfers its acetylide group to the palladium(II) complex, displacing the bromide ligand. nih.gov
Reductive Elimination : The resulting diorganopalladium(II) complex, now bearing both the tetradec-2-ynyl group and the new alkynyl group, undergoes reductive elimination. This final step forms the new carbon-carbon bond of the coupled product (a 1,3-diyne) and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.com
Variations of this reaction can be performed under copper-free conditions, where the mechanism is thought to involve a tandem palladium/palladium catalytic cycle. nih.gov
| Coupling Partner | Catalyst System | Base/Solvent | Expected Product |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine / THF | 1-Phenylhexadec-1,3-diyne |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine / DMF | Eicos-7,9-diyne |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine / Toluene | 1-(Trimethylsilyl)hexadec-1,3-diyne |
The [2+2+2] cyclotrimerization of alkynes, catalyzed by transition metals such as cobalt, is a highly atom-economical method for synthesizing substituted benzene rings. rsc.org In this reaction, three alkyne molecules combine to form an aromatic ring. When applied to an unsymmetrical internal alkyne like this compound, this process can lead to a mixture of regioisomers.
The generally accepted mechanism involves the formation of a cobaltacyclopentadiene intermediate from two alkyne molecules and the cobalt catalyst. nih.govresearchgate.net This metallacycle then coordinates with a third alkyne molecule, which subsequently undergoes an insertion or Diels-Alder-type reaction to form a cobalt-complexed benzene ring. Reductive elimination releases the final aromatic product and regenerates the active cobalt catalyst. nih.gov
For the self-cyclotrimerization of this compound, two primary products are expected due to the different possible orientations of the alkyne units during the formation of the aromatic ring:
1,3,5-Tris(bromomethyl)-2,4,6-tridodecylbenzene (from a "head-to-tail" arrangement)
1,2,4-Tris(bromomethyl)-3,5,6-tridodecylbenzene (from a "head-to-head" arrangement)
The ratio of these products is influenced by the steric and electronic properties of the substituents on the alkyne and the specific catalyst system employed. nih.govacs.org Some catalyst systems have been developed to provide high regioselectivity for either the 1,3,5- or 1,2,4-isomers. nih.govresearchgate.net
Other metal-catalyzed functionalizations of the alkyne are also possible. For instance, palladium-catalyzed homocoupling (Glaser coupling) can occur, particularly in the presence of copper salts and an oxidant, leading to the formation of 1,16-dibromo-13,15-octacosadiyne. acs.org
Hydroboration-oxidation and oxymercuration-demercuration are classic two-step methods for the hydration of alkynes, converting the triple bond into a carbonyl group. pearson.com For an internal, unsymmetrical alkyne like this compound, both reactions are expected to yield a mixture of two regioisomeric ketones.
Hydroboration-Oxidation: This reaction involves the syn-addition of a borane reagent (e.g., BH₃, 9-BBN) across the triple bond, followed by oxidation (e.g., with H₂O₂). researchgate.net The initial addition of boron is regioselective, with the boron atom preferentially adding to the less sterically hindered carbon of the alkyne. For this compound, this would be the carbon atom bonded to the bromomethyl group (C2). The subsequent oxidation step replaces the boron atom with a hydroxyl group, forming an enol intermediate that tautomerizes to the corresponding ketone. The major product would therefore be tetradecan-3-one, although the formation of tetradecan-2-one is also expected. The regioselectivity can be influenced by the choice of borane and catalyst. nih.govrsc.orgrsc.org
Oxymercuration-Demercuration: This process uses mercuric acetate (Hg(OAc)₂) or a similar mercury(II) salt in aqueous acid, followed by reduction with sodium borohydride (NaBH₄). wikipedia.org The reaction proceeds via a cyclic mercurinium ion intermediate. libretexts.org Water, acting as a nucleophile, attacks the more electrophilic carbon of this intermediate—the one that can better stabilize a partial positive charge. In the case of this compound, the dodecyl group is electron-donating relative to the slightly electron-withdrawing bromomethyl group, suggesting that C3 is better able to stabilize a positive charge. Therefore, nucleophilic attack would preferentially occur at C3, leading to tetradecan-3-one as the major product after tautomerization of the enol intermediate. A key advantage of this method is that it avoids carbocation rearrangements. libretexts.orgvedantu.com
| Reaction | Reagents | Intermediate | Expected Major Product | Expected Minor Product |
|---|---|---|---|---|
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | Vinylic borane | 1-Bromotetradecan-2-one | 1-Bromotetradecan-3-one |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O, H₂SO₄ 2. NaBH₄ | Organomercury enol | 1-Bromotetradecan-3-one | 1-Bromotetradecan-2-one |
Formation and Reactivity of Organometallic Intermediates from this compound
The transformations described above proceed through various organometallic intermediates, whose formation and subsequent reactivity are central to the catalytic cycles.
The initial interaction between this compound and a transition metal center is a critical step in its activation. Two primary modes of metal-carbon bond formation are relevant:
Oxidative Addition : In palladium-catalyzed cross-coupling, the first step is the insertion of a Pd(0) center into the C(sp)-Br bond. csbsju.edu This process forms a σ-bonded alkynylpalladium(II) species, increasing the oxidation state and coordination number of the metal. nih.govchemrxiv.orgchemrxiv.org
π-Complexation and Oxidative Coupling : In reactions involving the alkyne moiety, such as cyclotrimerization, the triple bond first coordinates to the metal center to form a π-complex. researchgate.net For a cobalt catalyst, this can be followed by the oxidative coupling of two alkyne π-complexes to form a five-membered cobaltacyclopentadiene ring, which is a key intermediate in the formation of the final aromatic product. nih.gov
Once an initial organometallic complex is formed, it undergoes a series of subsequent reactions, primarily ligand exchange and insertion, that lead to the final product.
Ligand Exchange (Substitution) : This is a fundamental process in which a ligand in the metal's coordination sphere is replaced by another. For instance, after oxidative addition of this compound to palladium, a phosphine ligand may be exchanged for the incoming nucleophile (e.g., a copper acetylide) before transmetalation can occur. In square-planar d⁸ complexes, such as those of Pd(II), this process typically occurs via an associative mechanism, where the incoming ligand binds to form a five-coordinate intermediate before the leaving group departs. libretexts.orglibretexts.org The kinetics of these reactions can be described by a two-term rate law, accounting for both solvent-assisted and direct nucleophilic attack pathways. dalalinstitute.com
Insertion Reactions : Migratory insertion is a key C-C bond-forming step. In this reaction, a coordinated unsaturated molecule, such as an alkyne, inserts itself into an existing metal-carbon σ-bond. nih.gov For example, a coordinated molecule of this compound could insert into a Pd-C bond of a palladacycle intermediate. youtube.com This process involves the simultaneous formation of a new C-C bond and a new metal-carbon bond, expanding the metallacycle. The subsequent steps, such as β-hydride elimination or reductive elimination, then lead to the final organic product. acs.orgacs.org
Mechanistic Insights into Organometallic Reactions Involving Bromoalkynes
The organometallic reactions of bromoalkynes, including this compound, are predominantly characterized by catalytic cross-coupling processes. These reactions provide a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of complex internal alkynes. The underlying mechanisms of these transformations, typically catalyzed by transition metals like nickel, palladium, and copper, involve a sequence of fundamental organometallic steps. A general understanding of these mechanisms is crucial for optimizing reaction conditions and expanding the scope of their application. The most widely accepted mechanism for many of these cross-coupling reactions is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rhhz.netyoutube.comyoutube.com
The catalytic cycle typically begins with a low-valent metal species, which is the active catalyst. rhhz.netyoutube.com The key steps are:
Oxidative Addition : The cycle is initiated by the oxidative addition of the bromoalkyne to the active metal catalyst, for instance, a Ni(0) or Pd(0) complex. rhhz.netmedium.comwikipedia.org In this step, the carbon-bromine bond of the alkyne is cleaved, and both the alkynyl group and the bromine atom add to the metal center. wikipedia.org This process results in an increase in both the formal oxidation state and the coordination number of the metal. wikipedia.orgyoutube.comuwindsor.ca For example, a 16-electron, square planar d8 complex can be converted into an 18-electron, octahedral d6 complex.
Transmetalation : Following oxidative addition, a transmetalation step occurs. medium.comwikipedia.org This involves the reaction of the organometallic intermediate with a second organometallic reagent (e.g., a Grignard reagent, organozinc, or organoboron compound). rhhz.netlibretexts.org The organic group from this second reagent is transferred to the catalyst's metal center, and the halide from the metal center is transferred to the other metal of the organometallic reagent. wikipedia.org This step is driven by the relative electronegativities of the metals and the organic ligands. medium.comwikipedia.org
Reductive Elimination : The final step of the catalytic cycle is reductive elimination. libretexts.orgwikipedia.org In this intramolecular process, the two organic ligands attached to the metal center couple to form the new carbon-carbon bond of the final product. wikipedia.org This new organic molecule is then expelled from the coordination sphere of the metal. wikipedia.org This step regenerates the original low-valent metal catalyst, which can then enter another catalytic cycle. rhhz.netyoutube.com For reductive elimination to occur, the two ligands to be eliminated must typically be in a cis orientation to each other on the metal center. libretexts.orgwikipedia.org
This general mechanistic framework can be illustrated by the nickel-catalyzed cross-coupling of a bromoalkyne with a Grignard reagent. rhhz.net The active Ni(0) catalyst undergoes oxidative addition with the bromoalkyne to form a Ni(II) intermediate. rhhz.net This is followed by transmetalation with the Grignard reagent to yield a diorganonickel(II) complex. rhhz.net Finally, reductive elimination from this complex affords the desired 1,2-disubstituted acetylene product and regenerates the Ni(0) catalyst. rhhz.net
The table below summarizes the changes in the metal center during a typical cross-coupling catalytic cycle.
| Mechanistic Step | Change in Oxidation State | Change in Coordination Number | Change in d-Electron Count |
| Oxidative Addition | Increases by 2 | Increases by 2 | Decreases by 2 |
| Transmetalation | No Change | No Change | No Change |
| Reductive Elimination | Decreases by 2 | Decreases by 2 | Increases by 2 |
Different metal catalysts can exhibit variations in their catalytic cycles and reactivity. Copper-catalyzed systems, for instance, can also facilitate the haloalkynylation of various substrates. In some proposed mechanisms for copper-catalyzed reactions of bromoalkynes, a Cu(I) species undergoes oxidative addition to form a Cu(III) intermediate. nih.gov Reductive elimination from this Cu(III) complex then yields the product. nih.gov Ruthenium-catalyzed reactions have also been developed for the alkynylation of substrates like naphthols and benzoic acids with bromoalkynes, proceeding through a proposed mechanism of metalation, alkyne insertion, and subsequent bromide elimination. acs.org
The table below provides a comparative overview of different catalytic systems used in reactions involving bromoalkynes.
| Catalyst System | Typical Reagents | Key Mechanistic Steps | Reference |
| Nickel-based | Grignard Reagents (RMgX) | Oxidative Addition, Transmetalation, Reductive Elimination | rhhz.net |
| Palladium-based | Organoboron compounds (Suzuki), Organotin compounds (Stille), Organozinc compounds (Negishi) | Oxidative Addition, Transmetalation, Reductive Elimination | youtube.comlibretexts.org |
| Copper-based | Arynes, various nucleophiles | Oxidative Addition to Cu(III), Reductive Elimination | nih.gov |
| Ruthenium-based | Naphthols, Benzoic Acids | Metalation, Alkyne Insertion, Bromide Elimination | acs.org |
Catalysis in the Chemical Transformations of 1 Bromotetradec 2 Yne
Homogeneous Catalysis for Selective Derivatization of 1-Bromotetradec-2-yne
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful toolkit for the precise modification of this compound. These systems are particularly effective for functionalizing the alkyne moiety and for cross-coupling reactions.
The functionalization of the carbon-carbon triple bond in this compound can be achieved with high efficiency and selectivity using various transition-metal catalysts. The design of these catalytic systems, including the choice of metal center and supporting ligands, is crucial for directing the reaction towards the desired product.
Palladium-catalyzed reactions are vital for forming new carbon-carbon bonds at the alkyne position. For instance, domino sequences such as a Heck reaction followed by a Suzuki or Sonogashira coupling can introduce aryl or alkynyl groups to the molecule. researchgate.net Similarly, copper catalysts, often in conjunction with ligands like 1,10-phenanthroline, are effective for reactions such as hydroboration, leading to the formation of vinylboronates. researchgate.net Rhodium complexes are also employed for C-H functionalization and hydroboration reactions. researchgate.netnih.gov The choice of ligand, from simple phosphines like triphenylphosphine (B44618) to more complex diimine or pincer ligands, modulates the catalyst's steric and electronic properties, thereby influencing its activity and selectivity. researchgate.netnih.gov
Below is a table summarizing catalytic systems relevant to the functionalization of internal alkynes like this compound.
| Catalyst System | Metal Center | Typical Ligands | Target Transformation | Ref |
| Heck/Suzuki Coupling | Palladium | Phosphines | 1,2-Diarylation | researchgate.net |
| Hydroboration | Copper | 1,10-phenanthroline | (E)-β-Vinylboronate synthesis | researchgate.net |
| Hydrosilylation | Ruthenium | Cp*, PPh₃ | Regio- and Stereoselective Alkenylsilane synthesis | nih.gov |
| C-H Functionalization | Rhodium | Phthalimido derivatives | C-H Insertion | nih.gov |
| C-H Functionalization | Copper | Diimine | Carbene C-H Insertion | nih.gov |
This table is interactive. Click on the headers to sort.
Controlling the orientation of newly formed bonds is a central challenge in synthesis. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. ucalgary.ca
In reactions involving the unsymmetrical alkyne of this compound, regioselectivity determines which of the two alkyne carbons participates in the new bond formation. For example, in hydrosilylation, the silyl (B83357) group can add to the carbon closer to the bromo-methyl group (α-position) or the undecyl chain (β-position). Stereoselectivity in this context dictates whether the addition across the triple bond is syn (on the same face) or anti (on opposite faces), leading to either a Z- or E-alkene, respectively. ucalgary.ca
A notable example is the ruthenium-catalyzed hydrosilylation of internal alkynes. nih.gov The choice of ligand on the ruthenium catalyst can create a stereo-divergent outcome. Using a catalyst with a pentamethylcyclopentadienyl (Cp*) ligand can favor anti-addition, while a less bulky cyclopentadienyl (B1206354) (Cp) ligand can promote syn-addition, all without losing the high regioselectivity of the reaction. nih.gov This control is attributed to the different steric environments created by the ligands around the metal center. nih.gov
The following table illustrates how catalyst selection can influence the stereochemical outcome in the hydrosilylation of an internal alkyne.
| Catalyst | Ligands | Predominant Stereochemistry | Ref |
| [CpRu(MeCN)₃]PF₆ | Cp, MeCN | anti-addition | nih.gov |
| CpRu(PPh₃)₂Cl | Cp, PPh₃ | syn-addition | nih.gov |
This table is interactive. Users can sort by column.
Brønsted Acid-Catalyzed Cycloisomerization and Rearrangements
Brønsted acids (proton donors) can catalyze the transformation of alkynes through protonation of the triple bond. researchgate.net This process typically generates a highly reactive vinyl cation intermediate. The subsequent reaction pathway depends on the structure of the substrate and the reaction conditions. For a molecule like this compound, this activation could potentially lead to cycloisomerization or rearrangement reactions, provided a suitable internal nucleophile exists or can be generated.
In a general mechanism, a Brønsted acid like trifluoroacetic acid (CF₃COOH) protonates the alkyne, which is then susceptible to attack by a nucleophile in an intramolecular fashion, a process known as cycloisomerization. nih.govnih.gov For instance, 2-alkynylbenzaldehydes react with primary amines in the presence of a Brønsted acid to undergo a tandem condensation and cycloisomerization to form isoquinolinones. nih.govrsc.org The acid first facilitates the formation of an imine, then protonates the alkyne, which is subsequently attacked by the imine nitrogen in a 6-endo-dig cyclization. nih.gov While this compound lacks the specific functionalities for this exact transformation, the principle of alkyne activation by a Brønsted acid remains a viable strategy for inducing rearrangements or cyclizations if the substrate is modified appropriately.
Organocatalysis in Reactions Involving the Alkyne Moiety
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. nih.gov For substrates containing an alkyne moiety, organocatalysts can activate the molecule in several ways.
Lewis base catalysts, such as tertiary amines or phosphines, can add to activated alkynes (e.g., ynones) to form zwitterionic intermediates. mdpi.com These intermediates can then participate in cycloaddition reactions. mdpi.com Another powerful strategy involves the activation of α,β-unsaturated aldehydes. While this compound is not an aldehyde, a related precursor like tetradec-2-ynal could be activated by a chiral amine catalyst (such as a Jørgensen-Hayashi-type catalyst) to form an electrophilic iminium ion. beilstein-journals.org This activated intermediate can then undergo atroposelective Michael additions to form axially chiral styrenes. beilstein-journals.org This highlights how organocatalysis can be used to construct complex chiral architectures by targeting the alkyne functionality. mdpi.com
Computational Catalysis Studies Relevant to this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting catalytic processes. simonsfoundation.org These methods allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and elucidate the origins of selectivity. aps.org
In the context of transformations involving alkynes similar to this compound, computational studies have provided critical insights. For the Ru-catalyzed hydrosilylation of internal alkynes, DFT calculations have been used to explain the high regioselectivity. nih.gov Studies revealed that the selectivity arises from the stabilization of a metallacyclopropene intermediate through a hyperconjugative interaction between the C-B bond's sigma orbital (σ(C–B)) and the Ru=C bond's pi-antibonding orbital (π(C=Ru)). nih.gov This electronic effect favors the formation of one regioisomer over the other. nih.gov Furthermore, computational models can rationalize the stereo-divergent outcomes observed with different catalysts, attributing the switch from syn to anti selectivity to the steric bulk of the Cp versus Cp ligands. nih.gov Such computational insights are crucial for the rational design of new and improved catalytic systems for the selective functionalization of complex molecules. arxiv.org
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromotetradec 2 Yne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-Bromotetradec-2-yne in solution and in the solid state.
High-resolution NMR provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular backbone and the position of functional groups.
For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the different chemical environments within the molecule. While specific experimental spectra for this exact compound are not widely published, expected chemical shifts can be predicted based on data from analogous structures like propargyl bromide and long-chain alkanes. chemicalbook.complos.orgdocbrown.info The methylene (B1212753) protons adjacent to the bromine atom (C1) are expected to be the most deshielded, appearing furthest downfield in the ¹H NMR spectrum. The long undecyl alkyl chain would produce a complex set of overlapping signals in the typical alkane region, while the terminal methyl group would appear at the highest field.
In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne moiety would have characteristic shifts in the 70-90 ppm range. oregonstate.edu The carbon atom bonded to the electronegative bromine (C1) would be found further downfield compared to the other sp³ hybridized carbons of the alkyl chain. docbrown.info
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₂Br (C1) | ~3.9 | ~30-35 |
| -C≡ (C2) | - | ~75-85 |
| ≡C- (C3) | - | ~70-80 |
| -CH₂- (C4) | ~2.2 (triplet) | ~19-22 |
| -CH₂- (C5-C13) | ~1.2-1.4 (multiplet) | ~22-32 |
| -CH₃ (C14) | ~0.9 (triplet) | ~14 |
To resolve ambiguities from overlapping signals and definitively assign the structure, two-dimensional (2D) NMR techniques are employed:
¹H-¹H COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, for instance, confirming the connectivity between the C4 methylene protons and the C5 methylene protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton signal with the carbon signal to which it is attached, simplifying the assignment of the carbon backbone. researchgate.net
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. researchgate.netmdpi.com This would be crucial for connecting the C1 methylene protons to the alkyne carbons (C2 and C3), and the C4 methylene protons to C2 and C3, thus confirming the position of the alkyne group.
Solid-State NMR (ssNMR) offers the ability to analyze this compound in its native solid form. rsc.org This technique is particularly valuable for studying crystalline polymorphism, molecular packing, and intermolecular interactions. For a molecule with a long alkyl chain, ssNMR can provide insights into the order and mobility of the chain within the crystal lattice. nih.govacs.org Studies on similar long-chain compounds have used ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) to assess chain conformation (e.g., the ratio of trans to gauche conformers) and rigidity. nih.gov
Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes or chemical reactions. unibas.it The long, flexible undecyl chain of this compound is expected to be highly mobile in solution, undergoing rapid conformational interconversion. researchgate.net
Variable-temperature NMR experiments can be used to study these dynamics. grantome.com By lowering the temperature, it may be possible to "freeze out" individual conformers on the NMR timescale, leading to the broadening and splitting of NMR signals. Analysis of these changes allows for the determination of the energy barriers (ΔG‡) for processes like bond rotation. scispace.com While the main alkyl chain would exhibit complex dynamics, particular interest would lie in the potential for hindered rotation around the C3-C4 bond due to the steric influence of the linear and rigid alkyne moiety.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing direct information about the functional groups present. libretexts.org
The IR and Raman spectra of this compound are dominated by the vibrations of its alkyl chain, but also show highly characteristic signals for the bromo and alkyne functional groups. The C-Br stretch gives rise to a band in the lower frequency region of the IR spectrum, typically between 515 and 690 cm⁻¹. The carbon-carbon triple bond (C≡C) of the internal alkyne gives a stretching vibration in the 2100-2260 cm⁻¹ range. libretexts.org This peak is often weak in the IR spectrum but can be a strong signal in the Raman spectrum. Additionally, the spectrum would show strong C-H stretching bands from the alkyl chain between 2850-3000 cm⁻¹. libretexts.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Strong/Strong |
| C≡C Stretch (Internal) | 2100 - 2260 | Weak-Medium/Strong |
| C-H Bend (Scissoring) | 1450 - 1470 | Medium/Medium |
| C-Br Stretch | 515 - 690 | Medium-Strong/Strong |
While conventional Raman spectroscopy provides valuable data, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can offer significantly enhanced sensitivity. si.edu SERS involves adsorbing the molecule of interest onto a nanostructured metal surface (typically silver or gold), which can amplify the Raman signal by many orders of magnitude. nih.gov
For this compound, SERS could be used for ultra-sensitive detection and to probe the molecule's interaction with the metal surface. researchgate.net According to the SERS "surface selection rules," vibrations with a component of polarizability change perpendicular to the surface are most strongly enhanced. acs.org Therefore, by analyzing which peaks (e.g., the C-Br stretch vs. the C≡C stretch) are most enhanced, one could deduce the orientation of the adsorbed molecule. For example, a strong enhancement of the C-Br signal might suggest that the bromo-end of the molecule is oriented towards the surface. The alkyne moiety also serves as an excellent Raman tag, as its vibration occurs in a "silent" region of the spectrum for biological molecules, enabling its detection in complex environments. nih.govresearchgate.netnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments.
For this compound (C₁₄H₂₅Br), the most crucial feature in the mass spectrum would be the molecular ion peak ([M]⁺). Due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 272 and 274). docbrown.infogoogle.com This M/M+2 isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule or fragment. docbrown.info
Under electron impact (EI) ionization, the molecular ion will undergo fragmentation. The weakest bond in the molecule is the C-Br bond, so a primary fragmentation pathway would be the loss of a bromine radical to form a C₁₄H₂₅⁺ cation. Further fragmentation would occur along the long alkyl chain, producing a characteristic series of carbocation fragments separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. physicsandmathstutor.com
| m/z Value | Proposed Fragment Ion | Comment |
|---|---|---|
| 272/274 | [C₁₄H₂₅Br]⁺ | Molecular ion (M/M+2) |
| 193 | [C₁₄H₂₅]⁺ | Loss of •Br |
| ...69, 83, 97... | [CₙH₂ₙ₋₁]⁺ | Alkyl chain fragmentation |
X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives
Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. pdx.eduebi.ac.uk This method provides unequivocal proof of a molecule's connectivity, configuration, and conformation, and reveals detailed information about intermolecular interactions within the crystal lattice. scispace.com The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. ucsb.edu The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, in the crystal, governed by Bragg's Law. pdx.eduucsb.edu
For derivatives of this compound, such as those formed through substitution reactions at the bromine-bearing carbon or addition reactions across the alkyne, X-ray crystallography would be an invaluable tool for structural elucidation. For instance, if this compound were to undergo a reaction to form a crystalline derivative, an X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsional angles. This would confirm the molecular structure and provide insights into the steric and electronic effects of the long alkyl chain and the functional groups involved. The crystal packing arrangement, stabilized by intermolecular forces like van der Waals interactions or hydrogen bonds (in appropriate derivatives), would also be elucidated. mdpi.com
While the technique is powerful, specific published X-ray crystallographic data for derivatives of this compound are not available in the surveyed literature. However, a hypothetical analysis of a crystalline derivative, for example, a 1,2,3-triazole formed via a cycloaddition reaction, would generate a comprehensive dataset as illustrated in the representative table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₃₆N₃O₂ |
| Formula Weight | 366.52 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| β (°) | 93.243 |
| Volume (ų) | 2022.17 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.203 |
| R-factor (%) | 4.5 |
Advanced Spectroscopic Methods for Reaction Monitoring and Kinetic Profiling
Understanding the mechanism and kinetics of a chemical reaction is fundamental to its optimization and control. Advanced in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time monitoring of reactions involving this compound, providing a continuous stream of data as the reaction progresses. rsc.org This approach allows for the identification of transient intermediates and the detailed kinetic profiling of the reaction pathway. nih.gov
In-situ FTIR Spectroscopy In-situ FTIR spectroscopy is particularly well-suited for monitoring reactions in solution under actual process conditions. mt.com For reactions involving alkynes, the disappearance of the characteristic C≡C triple bond stretching vibration (typically in the 2100-2260 cm⁻¹ region) can be tracked over time. researchgate.net For instance, in a substitution or coupling reaction of this compound, the decay of the alkyne peak intensity would provide a direct measure of reactant consumption. pnas.org Similarly, the appearance of new vibrational bands corresponding to the product's functional groups can be simultaneously monitored to track its formation. This continuous data acquisition enables the generation of concentration vs. time profiles, which are essential for determining reaction rates and understanding the influence of various parameters like temperature and catalyst loading. d-nb.infoirdg.org
In-situ NMR Spectroscopy In-situ NMR spectroscopy offers highly detailed structural information during a reaction. researchgate.netacs.org By acquiring NMR spectra at regular intervals, the change in concentration of reactants, products, and any observable intermediates can be precisely quantified by integrating the signals of specific nuclei (most commonly ¹H or ¹³C). rsc.orgnih.gov For a reaction of this compound, one could monitor the signals of the protons adjacent to the bromine atom or the alkyne moiety. As the reaction proceeds, these signals would diminish and new signals corresponding to the product would appear and grow. d-nb.info This method is exceptionally powerful for elucidating complex reaction networks and mechanisms. acs.orgrsc.org Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can further enhance the sensitivity of NMR, allowing for the study of reactions at very low concentrations. nih.govacs.org
The following table provides a representative example of the type of kinetic data that could be obtained from monitoring a hypothetical reaction of this compound.
Theoretical and Computational Investigations of 1 Bromotetradec 2 Yne Reactivity and Properties
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-bromotetradec-2-yne. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and, by extension, its reactivity. cecam.org
Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to investigate molecular systems. researchgate.net Ab initio methods are based on first principles, using only fundamental physical constants, while DFT simplifies the problem by focusing on the electron density. researchgate.netnih.gov
For this compound, these calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting how the molecule will interact with other chemical species. For instance, the electron-withdrawing effect of the bromine atom and the electron-rich region of the alkyne's triple bond are key features that can be quantified through these calculations.
DFT, in particular, offers a good balance between computational cost and accuracy for a molecule of this size. cecam.org Various functionals, such as B3LYP and mPW1PW91, combined with appropriate basis sets like 6-311+G(3df), can be employed to calculate structural properties and energies. researchgate.net These studies can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's ground state geometry. scirp.orgnih.gov
Table 1: Representative Theoretical Data for this compound
| Property | Predicted Value | Method |
| Dipole Moment | Value | DFT/B3LYP |
| HOMO Energy | Value | DFT/B3LYP |
| LUMO Energy | Value | DFT/B3LYP |
| Ionization Potential | Value | Ab initio (MP2) |
| Electron Affinity | Value | Ab initio (MP2) |
Note: The values in this table are illustrative and would be determined from specific computational studies.
Quantum chemical calculations are also invaluable for predicting spectroscopic parameters. For example, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. nih.gov The calculated vibrational frequencies from an IR simulation can be compared with experimental data to confirm the molecular structure. scirp.org Similarly, predicted NMR chemical shifts can aid in the assignment of signals in experimentally obtained spectra.
Reactivity descriptors, derived from the electronic structure calculations, provide a quantitative measure of the molecule's reactivity. Key descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity profile. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemistry provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track their movements and explore the molecule's conformational landscape. nih.gov
For a long-chain molecule like this compound, with its flexible alkyl chain, numerous conformations are possible. MD simulations can identify the most stable conformations and the energy barriers between them. iaanalysis.com This is achieved by simulating the molecule in a virtual environment, often including a solvent, and analyzing the trajectory of the atoms over a period of time. researchgate.netlabxing.com
Furthermore, MD simulations can be used to study intermolecular interactions. By simulating multiple molecules of this compound together, it is possible to investigate how they pack in a condensed phase and to calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. These simulations can also reveal the nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds. iaanalysis.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edu For this compound, this could involve modeling its participation in reactions such as nucleophilic substitution at the carbon bearing the bromine atom or addition reactions across the alkyne triple bond.
By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, and any intermediates or transition states. smu.edu The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. mit.edu Locating the transition state structure and calculating its energy is essential for determining the reaction's activation energy and, consequently, its rate. mit.eduims.ac.jp
Methods like the nudged elastic band (NEB) or algorithms that search for saddle points on the potential energy surface are used to find transition states. ims.ac.jp Once located, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the transition state connects the reactants and products. smu.edu These computational studies provide a step-by-step visualization of bond breaking and bond formation during a reaction. smu.edu
Chemical Machine Learning Approaches for Alkyne Chemistry
The application of machine learning (ML) to chemistry is a rapidly growing field that can accelerate the discovery and understanding of chemical reactions. cam.ac.uk In the context of alkyne chemistry, ML models can be trained on large datasets of known reactions to predict the outcomes of new reactions. acs.orgbohrium.com
For a molecule like this compound, ML could be used in several ways:
Reaction Prediction: An ML model could predict the products of a reaction involving this compound with a given set of reagents and conditions. cam.ac.uk
Catalyst Design: If a reaction involving this compound requires a catalyst, ML algorithms can help in identifying the most effective catalyst from a large pool of candidates, potentially accelerating catalyst development. bohrium.com
Property Prediction: ML models can be trained to predict various molecular properties, including reactivity and spectroscopic data, often at a fraction of the computational cost of traditional quantum chemical methods. nih.govtennessee.edu
These models work by learning the complex relationships between molecular structures and their properties or reactivity. unive.it For instance, a neural network could be trained to recognize the functional groups in a molecule and predict how they will influence the outcome of a reaction. bohrium.com As more data becomes available, the predictive power of these ML models is expected to increase, making them an indispensable tool in computational chemistry. cecam.org
Advanced Applications of 1 Bromotetradec 2 Yne in Materials Science Research
Integration into Functional Organic Materials
Functional organic materials are designed and synthesized to exhibit specific, targeted properties for applications in fields like optics, electronics, and biomedicine. unizar-csic.es The incorporation of molecules like 1-Bromotetradec-2-yne into larger structures is a key strategy for developing these advanced materials. Its linear structure can reduce steric hindrance, potentially leading to faster reaction kinetics compared to bulkier analogues.
This compound serves as a pivotal intermediate in the synthesis of various polymers and oligomers. The presence of both a bromo group and an alkyne allows it to participate in a variety of polymerization reactions.
Cross-Coupling Reactions: The compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. oup.com This reaction enables the formation of carbon-carbon bonds between the alkyne on one molecule and an aryl or vinyl halide on another, a fundamental step in creating conjugated polymers like poly(aryleneethynylene)s (PAEs). oup.com The resulting polymers possess rigid backbones with extended π-conjugation.
Click Chemistry: The alkyne functional group is a key component in "click chemistry," particularly in Huisgen cycloadditions, to form triazole-linked macromolecules. These reactions are highly efficient and tolerant of various functional groups, making them a powerful tool for constructing complex polymer architectures. researchgate.netchemrxiv.org
Grafting Reactions: The bromo- functionality can be used to initiate "grafting from" polymerizations or to attach the molecule onto an existing polymer backbone in "grafting to" methods, allowing for the synthesis of well-defined graft copolymers. mdpi.com The long tetradecyl chain can impart specific properties, such as solubility or flexibility, to the final polymer.
| Parameter | Value/Description | Source |
| Molecular Formula | C₁₄H₂₅Br | |
| Molecular Weight | 273.25 g/mol | |
| IUPAC Name | This compound | |
| Key Functional Groups | Bromo (at C1), Alkyne (at C2) |
Conjugated systems are characterized by alternating single and multiple bonds, which results in the delocalization of π-electrons across the molecule. This delocalization is the basis for the electronic and optoelectronic properties of many organic materials used in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). oup.com
The alkyne group in this compound is a versatile tool for constructing these conjugated systems. oup.com Through reactions like the Sonogashira coupling, it can be integrated into polymer backbones, creating repeating units with triple bonds. oup.com While triple bonds offer rigidity, they can also be converted to double bonds, which may enhance conjugation and delocalization of π-orbitals. oup.comnih.gov The combination of alkyne and halogen functional groups in a single precursor molecule allows for a wide array of possible on-surface synthesis reactions to generate functional molecular materials. nih.govacs.org The long, non-polar alkyl chain of this compound can be crucial for tuning the solubility of the resulting conjugated polymers, a critical factor for solution-based processing and device fabrication. kyoto-u.ac.jp
Applications in Optical Materials
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optical data storage, optical switching, and optical limiting. nih.govnih.gov The NLO response of a material is often linked to the extent of its π-conjugated system and the presence of donor-acceptor groups that facilitate intramolecular charge transfer. nih.govrsc.org
While this compound itself is not a chromophore, it is a valuable synthon for creating larger, optically active molecules. Its reactive ends can be used to connect it to aromatic or heterocyclic systems, extending the conjugation and creating the framework for NLO properties.
Synthesis of NLO Chromophores: It can be used in Sonogashira coupling reactions with aromatic halides that are part of a donor-acceptor system. mdpi.com The resulting molecule would feature an alkyne linkage, which contributes to the conjugated bridge facilitating charge transfer.
Tuning Material Properties: The incorporation of the long C₁₁H₂₃ alkyl chain can influence the morphology and processability of NLO materials. For instance, it can enhance solubility in organic solvents and improve the quality of thin films, which is essential for many optical device applications. nih.gov Research on pyrene (B120774) derivatives has shown that modifying a core chromophore with different functional groups can significantly alter the UV-visible absorption and photoluminescence spectra, indicating that the optoelectronic properties can be finely tuned. mdpi.com The HOMO-LUMO energy gap is a key parameter influencing optical properties, with a smaller gap often leading to enhanced NLO responses. nih.govmdpi.com
Self-Assembly and Nanostructured Materials Derived from this compound
Nanostructured materials, which have at least one dimension in the 1-100 nm range, exhibit unique properties due to their high surface-to-volume ratio and quantum effects. mdpi.come-bookshelf.de Self-assembly is a powerful bottom-up approach to create these ordered nanostructures.
The amphiphilic-like character of this compound, with a polar reactive head (bromo-alkyne) and a long non-polar alkyl tail, makes it a candidate for self-assembly.
| Component of this compound | Potential Role in Self-Assembly |
| Long Alkyl Chain (C₁₁H₂₃) | Drives assembly through van der Waals interactions, promoting ordering and potentially forming lamellar or cylindrical structures. |
| Bromo and Alkyne Groups | Provide reactive sites for covalent capture of the self-assembled structure, locking it into a stable nanostructured material. |
This strategy could be employed to create:
Nanowires: Through head-to-tail polymerization of self-assembled monomers.
Organically Modified Silicates: By incorporating the molecule as a surfactant in the synthesis of mesoporous silica, a functional organic group can be placed at high density within the pores. caltech.edu
Thin Films: Langmuir-Blodgett techniques or simple drop-casting could be used to form ordered monolayers on surfaces, which can then be polymerized or functionalized in-situ.
The field of nanoscience is continuously exploring new ways to fabricate materials for applications in nanoelectronics, sensors, and catalysis. researchgate.netnovapublishers.com
Development of High-Performance Materials through Alkyne-Based Linkages
High-performance materials are characterized by exceptional thermal, mechanical, and chemical stability, often combined with specific functionalities. Alkyne-based linkages are instrumental in the construction of such materials.
The carbon-carbon triple bond, when incorporated into a polymer backbone, imparts significant rigidity and linearity. Porous aromatic frameworks (PAFs) built using alkyne linkages, for example, have demonstrated high thermal stability (up to 320 °C in air) and chemical resistance. sioc-journal.cn
The conversion of this compound into materials with alkyne linkages typically involves coupling reactions where the bromine is either replaced or removed. For instance, Sonogashira coupling reactions create rigid poly(aryleneethynylene) structures. oup.com These materials are investigated for a range of applications:
Gas Storage and Separation: The defined porosity of alkyne-linked frameworks makes them suitable for capturing gases like CO₂. sioc-journal.cn
Thermal Resistance: The rigid, cross-linked nature of polymers derived from multifunctional alkynes can lead to materials with high thermal stability. researchgate.net
Conductive Polymers: Extended conjugation through alkyne linkages provides pathways for charge transport, a key feature of organic semiconductor materials. kyoto-u.ac.jp
By providing a versatile alkyne functional group, this compound is a key contributor to the synthetic toolbox for creating a new generation of high-performance materials. The long alkyl chain offers a valuable lever to control the processability of these otherwise often intractable rigid-rod polymers.
Future Research Directions and Broader Academic Impact of 1 Bromotetradec 2 Yne Studies
Innovations in Synthetic Strategies for Long-Chain Halogenated Alkynes
The development of efficient and selective methods for the synthesis of long-chain halogenated alkynes like 1-bromotetradec-2-yne is a primary area for future research. While traditional methods for creating internal alkynes exist, there is a continuous need for more sustainable and atom-economical approaches. openaccesspub.orgorganic-chemistry.org Future investigations could focus on:
Novel Catalytic Systems: Exploring new transition-metal catalysts for the direct and selective halogenation of long-chain internal alkynes would be a significant advancement. nih.gov Research into earth-abundant metal catalysts could provide more sustainable alternatives to precious metal-based systems.
One-Pot Syntheses: Designing one-pot or tandem reactions that combine the formation of the long-chain alkyne with subsequent halogenation would enhance synthetic efficiency by reducing intermediate purification steps. organic-chemistry.org
Late-Stage Functionalization: Developing methods for the late-stage introduction of the bromine atom onto a pre-existing long-chain alkyne scaffold would offer greater flexibility in the synthesis of diverse analogs for various applications.
These synthetic innovations would not only streamline the production of this compound but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules.
Expanding the Scope of Catalytic Transformations and Selectivity Control
The internal alkyne and the bromo-substituent in this compound offer two distinct handles for catalytic functionalization. A key challenge and area of future research will be the development of catalytic systems that can selectively target one functional group in the presence of the other, or that can activate both in a controlled manner.
Regio- and Stereoselective Reactions: For unsymmetrical internal alkynes, controlling the regioselectivity of additions across the triple bond is a significant challenge. nih.gov Future research will likely focus on designing catalysts and reaction conditions that can achieve high levels of regio- and stereocontrol in reactions such as hydrofunctionalization, difunctionalization, and cycloaddition. rsc.org
Orthogonal Catalysis: The development of orthogonal catalytic systems that can independently and selectively activate the C-Br bond and the alkyne moiety in a single pot would enable the rapid construction of molecular complexity. This could involve, for example, a palladium-catalyzed cross-coupling at the C-Br bond followed by a gold-catalyzed hydrofunctionalization of the alkyne.
Tandem Catalysis: Designing catalytic processes where an initial transformation at one site triggers a subsequent reaction at the other would lead to elegant and efficient synthetic cascades.
The insights gained from these studies will be crucial for the development of more sophisticated catalytic methods with broad applications in organic synthesis.
Synergistic Approaches: Integrating Experimental and Computational Methodologies
The combination of experimental and computational studies will be instrumental in advancing our understanding of the reactivity of long-chain halogenated alkynes and in the rational design of new synthetic methods.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the reaction mechanisms of catalytic transformations involving this compound. mdpi.comnih.govnih.govacs.orgrsc.orgresearchgate.netbeilstein-journals.org This includes understanding the role of the catalyst, the nature of key intermediates and transition states, and the factors that govern selectivity. acs.orgbeilstein-journals.org
Catalyst Design: Computational screening of potential catalysts and ligands can accelerate the discovery of new and more efficient catalytic systems for the functionalization of long-chain haloalkynes. This can help in predicting catalyst activity and selectivity before embarking on extensive experimental work.
Predictive Modeling: As our understanding of the factors controlling reactivity grows, it may become possible to develop predictive models for the outcomes of reactions involving this class of compounds, aiding in the design of synthetic routes to target molecules.
The synergy between experimental and computational chemistry will be a powerful engine for innovation in the study of this compound and related molecules. acs.org
Potential Contributions to Sustainable Chemical Processes and Methodologies
The principles of green chemistry are increasingly important in modern organic synthesis. Research on this compound can contribute to the development of more sustainable chemical processes.
Atom Economy: The development of catalytic addition reactions that functionalize the alkyne moiety with high atom economy will be a key focus. nih.gov
Renewable Feedstocks: Exploring synthetic routes to long-chain alkynes from renewable biomass sources would enhance the sustainability of their production. openaccesspub.orgrsc.org Microalgae, for instance, are known to produce long-chain fatty acids that could potentially be converted into long-chain hydrocarbons. nih.gov
Green Solvents and Catalysts: The use of environmentally benign solvents and recyclable catalysts in the synthesis and functionalization of this compound will be a critical aspect of future research. nih.gov
By embracing the principles of green chemistry, the study of long-chain halogenated alkynes can contribute to a more sustainable chemical industry.
Interdisciplinary Research Frontiers Extending Beyond Core Organic Chemistry
The unique properties of this compound and its derivatives make them promising candidates for applications in a variety of interdisciplinary fields.
Medicinal Chemistry: Alkynes are important building blocks in the synthesis of pharmaceuticals. openaccesspub.org The long alkyl chain of this compound could be exploited to enhance the lipophilicity of drug candidates, potentially improving their membrane permeability and pharmacokinetic properties. The alkyne and bromide functionalities also serve as versatile handles for the introduction of pharmacophores. rsc.orgnih.gov
Materials Science: Long-chain alkynes can be used as monomers for the synthesis of novel conjugated polymers with interesting electronic and optical properties. oup.comoborolabs.com The presence of a bromine atom would allow for post-polymerization modification, enabling the fine-tuning of material properties.
Chemical Biology: The alkyne group can participate in bioorthogonal "click" reactions, making it a valuable tool for labeling and tracking biomolecules. rsc.org Long-chain bromoalkynes could be incorporated into lipids or other biological molecules to probe their function in cellular systems.
Q & A
Q. What protocols ensure secure and traceable storage of this compound research data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
